molecular formula C₂₆H₂₄F₄N₆O B560078 Taladegib CAS No. 1258861-20-9

Taladegib

Cat. No. B560078
M. Wt: 512.5
InChI Key: SZBGQDXLNMELTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taladegib in Combination with Paclitaxel for Advanced Solid Tumors

Application: Taladegib is being tested in combination with paclitaxel for patients with advanced solid tumors[].
Methodology: A phase I trial was conducted to determine the dose-limiting toxicity (DLT) and maximum tolerated dose (MTD) of taladegib with paclitaxel[].
Key Findings: The study aimed to assess the safety, tolerability, and preliminary efficacy, with the recommended phase II dose (RP2D) being determined[].

Taladegib in Controlling Chondrocyte Hypertrophy

Application: Taladegib is investigated for its potential to prevent chondrocyte hypertrophy during osteoarthritis (OA).
Methodology: Human joint cartilage from OA patients was collected, and chondrocyte hypertrophy was induced using alginate beads (ABs). The effects of taladegib on hypertrophic markers were assessed.
Key Findings: Taladegib controlled chondrocyte hypertrophy by inhibiting the smoothened/Gli1 pathway, but it was effective only in the early stages of hypertrophy.
Taladegib as a Hedgehog Pathway Inhibitor
Application: Taladegib inhibits the Hedgehog (Hh) signaling pathway, which is implicated in various cancers[].
Methodology: Taladegib acts as an antagonist of the Hh-ligand cell surface receptor smoothened (Smo), leading to suppression of the Hh signaling pathway[].
Key Findings: The inhibition of the Hh pathway by taladegib may lead to the inhibition of tumor cell proliferation where this pathway is abnormally activated[].

TAL Effector Nucleases and Genome Engineering

Application: While not directly related to taladegib, TAL effector nucleases are used in genome engineering, which shares a similar nomenclature[].
Methodology: TAL effector and alternative modular DNA binding domain technologies are used for building site-specific endonucleases for genome engineering[].
Key Findings: The rapid development of these technologies has led to a transition towards controlling events post-targeted DNA breaks[].

Common Problem

Some frequently asked questions about  Taladegib

What are the medical applications of Taladegib?
Taladegib is an antagonist of smoothened receptors. And effectively inhibits Hedgehog (Hh) signaling. It has been used in trials investigating treatments for solid tumors, colon cancer, breast cancer, advanced cancer and rhabdomyosarcoma, among others.
What is the mechanism of action of Taladegib?
Taladegib,it binds Smo in vitro in DAOY (human Medulloblastoma) and C3H10T1/2 (mouse mesenchymal) cell lines and appears to inhibit Smo-resistant mutant cells (D473H), generated by induction of pharmacological resistance to vismodegib[].
What are the side effects of Taladegib?
Adverse effects of Taladegib include hair loss, muscle cramps, weight loss, fatigue, gastrointestinal disturbances, and joint pain[].

Research Directions

Taladegib in Cancer Treatment

Taladegib has been identified as a potential antineoplastic agent due to its ability to inhibit the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (Smo) receptor. This pathway is crucial for cellular growth and differentiation, and its abnormal activation is linked to various cancers. By suppressing Hh signaling, Taladegib may inhibit tumor cell  proliferation[].

Taladegib in Osteoarthritis and Chondrocyte Hypertrophy

Research has explored Taladegib's role in controlling chondrocyte hypertrophy, a condition associated with osteoarthritis (OA). Taladegib inhibits the Smo/Gli1 pathway, which is involved in the hypertrophic process of chondrocytes. The drug has shown effectiveness in early stages of chondrocyte hypertrophy by reversing the expression of hypertrophy markers. However, its efficacy diminishes in severe OA, indicating its potential as a novel treatment for early-stage  OA[].

Taladegib Synthesis for Biological Evaluation

A novel and efficient synthesis route for Taladegib has been developed, which is suitable for large-scale production. This method eliminates the need for Boc protection and deprotection steps and uses inexpensive starting materials. The improved synthesis process is crucial for producing Taladegib in quantities sufficient for biological evaluation and further  research[].

Taladegib in Combination Therapy

A phase I clinical trial has been conducted to evaluate the safety and efficacy of Taladegib in combination with paclitaxel for the treatment of advanced solid tumors. The study aims to determine the dose-limiting toxicity, maximum tolerated dose, and recommended phase II dose. This combination therapy is based on the premise that Hh inhibitors can increase sensitivity to paclitaxel, potentially offering a new treatment strategy for patients with advanced  cancers[].

Scientific Research Applications

Taladegib, a Hedgehog signaling pathway inhibitor, has several scientific research applications:
Synthesis for Biological Evaluation and Study: Taladegib's synthesis process is conducive to large-scale production, facilitating biological evaluation and further research (Guo et al., 2017).
Cancer Research: It may inhibit tumor cell proliferation by suppressing the Hedgehog (Hh) signaling pathway, crucial for cell growth, differentiation, and repair (Definitions, 2020). Additionally, phthalazine compounds, including compound 23b, have shown inhibitory activity on the Hedgehog signaling pathway, possessing antitumor activities against medulloblastoma cell proliferation (Lu et al., 2017).
Treatment of Nonmelanoma Skin Cancer: Oral Smoothened (Smo) inhibitors like Taladegib have shown effectiveness in treating locally advanced and metastatic nonmelanoma skin cancer (Rudnick et al., 2016).
Chondrocyte Hypertrophy Control: Taladegib controls early chondrocyte hypertrophy by inhibiting the smoothened/Gli1 pathway, although it is not effective in severe osteoarthritis chondrocytes (Luan et al., 2020).
Advanced Solid Tumors Treatment: It has been studied for its tolerance and effectiveness in Japanese patients with advanced solid tumors, with certain doses showing tolerability (Ueno et al., 2018).
Exploration in Other Cancer Therapeutics: Novel compounds like ZINC12368305 have shown high binding affinity and stable conformations, suggesting potential improvement in cancer therapeutics (Sinha et al., 2018).
Evaluation in Combination Therapies: Taladegib has been evaluated in combination with other anticancer agents, although the results indicated poor tolerance and limited clinical activity in patients with advanced or metastatic solid tumors (Azaro et al., 2021).

Mechanism Of Action

Taladegib's mechanism of action primarily revolves around its role as an inhibitor of the Hedgehog signaling pathway:
Inhibition of Hedgehog Pathway Protein Smo: Taladegib inhibits signaling mediated by the Smoothened (Smo) protein, a component of the Hedgehog (Hh) signaling pathway. This inhibition can suppress the Hedgehog signaling pathway, potentially inhibiting tumor cell proliferation. This mechanism is key to its application in various cancer treatments (Definitions, 2020).
Sensitivity Increase to Other Treatments: It has been observed that Taladegib can increase the sensitivity of taxane-resistant cell lines to paclitaxel, a chemotherapy drug. This indicates a potential for combined therapy in treating certain cancers (Glasspool et al., 2017).
Comparison with Other Hedgehog Pathway Inhibitors: Research has shown that optimized phthalazine compounds demonstrate potent Hedgehog signaling inhibitory activity, with certain compounds showing higher inhibitory potency than Taladegib. This highlights the comparative effectiveness of Taladegib in inhibiting the Hedgehog pathway (Lu et al., 2017).
Taladegib acts as an inhibitor of the Smoothened protein within the Hedgehog signaling pathway, thereby potentially suppressing tumor cell growth and increasing sensitivity to other cancer treatments. Its effectiveness in inhibiting the Hedgehog pathway has been demonstrated through various studies comparing it with other similar inhibitors.

Biochemical And Physiological Effects

Taladegib's primary biochemical and physiological effect is the inhibition of the Hedgehog signaling pathway, leading to the suppression of tumor cell proliferation and potential antitumor activities. Its efficient synthesis process also makes it a viable candidate for extensive biological research and potential therapeutic applications.
Inhibition of Tumor Cell Proliferation: Taladegib inhibits the proliferation of tumor cells by suppressing the Hedgehog signaling pathway. This pathway plays a critical role in cellular growth, differentiation, and repair, indicating that Taladegib’s action may have broad implications in these cellular processes (Definitions, 2020).
Antitumor Activities: Optimized phthalazine compounds, including those similar in function to Taladegib, show potent Hedgehog signaling inhibitory activity. These compounds demonstrate antitumor activities against medulloblastoma cells, suggesting Taladegib's potential effectiveness in inhibiting tumor growth (Lu et al., 2017).
Efficiency in Synthesis: The efficient synthesis of Taladegib, suitable for large-scale production, is crucial for its biological evaluation and further study. This indicates its potential for widespread application in research and therapy (Guo et al., 2017).

Product Comparison

Taladegib,Sonidegib phosphate  and Vismodegib:Similarities and Differences of Organic Compounds

Similarities

Mechanism :
All three drugs belong to the class of Hedgehog pathway inhibitors, targeting the smoothened receptor to inhibit Hedgehog signaling.
Taladegib, Sonidegib phosphate, and Vismodegib act by blocking the Hedgehog pathway, which is aberrantly activated in basal cell carcinoma (BCC)[].
Indications:
Approved for the treatment of locally advanced and metastatic basal cell carcinoma (BCC) that has recurred following surgery or radiation therapy, or for patients who are not candidates for surgery or radiation therapy[].
Taladegib, Sonidegib phosphate, and Vismodegib are indicated for similar patient populations suffering from advanced BCC[].
Route of Administration
All three drugs are administered orally, providing convenient dosing options for patients.
Taladegib, Sonidegib phosphate, and Vismodegib are available in oral tablet formulations[].

Differences

Chemical Structure
Taladegib (LY2940680) is a small molecule inhibitor of the Hedgehog pathway, belonging to the azaindole class of compounds[].
Sonidegib phosphate (Odomzo) is a phosphate salt of Sonidegib, which is a cyclopamine derivative.
Vismodegib (Erivedge) is a cyclopamine derivative as well, specifically formulated as Vismodegib phosphate[].
Chemical structures of these compounds differ slightly due to variations in their molecular backbones and functional groups.
Approval Status and Availability
Taladegib (LY2940680) has been under clinical investigation and may have varying approval statuses in different regions.
Sonidegib phosphate (Odomzo) and Vismodegib (Erivedge) have received regulatory approval from the FDA and other regulatory agencies for the treatment of advanced BCC[].
Availability may vary based on regional approvals and market authorizations.
Dosage and Administration
While all three drugs are administered orally, they may have different recommended dosages and administration schedules based on clinical trials and prescribing information.
Taladegib, Sonidegib phosphate, and Vismodegib may have varying dosing regimens depending on factors such as patient weight, disease severity, and tolerability.
Adverse Effects
Adverse effects associated with Taladegib, Sonidegib phosphate, and Vismodegib may overlap due to their similar mechanism of action[].
Common adverse effects may include muscle spasms, alopecia, nausea, vomiting, dysgeusia, fatigue, and diarrhea[].

Experimental Operation

Experimental research on Taladegib

Taladegib may inhibit tumor cell proliferation by suppressing the Hh signaling pathway, potentially benefiting various cancers.
An orally bioavailable small molecule antagonist of the Hedgehog (Hh)-ligand cell surface receptor smoothened (Smo) with potential antineoplastic activity. Taladegib inhibits signaling that is mediated by the Hh pathway protein Smo, which may result in a suppression of the Hh signaling pathway and may lead to the inhibition of the proliferation of tumor cells in which this pathway is abnormally activated. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair;  constitutive activation of this pathway is associated with uncontrolled cellular proliferation and has been observed in a variety of cancers.
Taladegib combined with paclitaxel shows potential in patients with advanced solid cancers, potentially increasing sensitivity to paclitaxel and potentially enhancing the effectiveness of paclitaxel.
The Hedgehog (Hh)-glioma-associated oncogene homolog (GLI) signaling pathway is highly conserved among mammals, with crucial roles in regulating embryonic development as well as in cancer initiation and progression. The GLI transcription factors (GLI1, GLI2, and GLI3) are effectors of the Hh pathway and are regulated via Smoothened (SMO)-dependent and SMO-independent mechanisms. The SMO-dependent route involves the common Hh-PTCH-SMO axis, and mutations or transcriptional and epigenetic dysregulation at these levels lead to the constitutive activation of GLI transcription factors. Conversely, the SMO-independent route involves the SMO bypass regulation of GLI transcription factors by external signaling pathways and their interacting proteins or by epigenetic and transcriptional regulation of GLI transcription factors expression. Both routes of GLI activation, when dysregulated, have been heavily implicated in tumorigenesis of many known cancers, making them important targets for cancer treatment. Hence, this review describes the various SMO-dependent and SMO-independent routes of GLI regulation in the tumorigenesis of multiple cancers in order to provide a holistic view of the paradigms of hedgehog signaling networks involving GLI regulation. An in-depth understanding of the complex interplay between GLI and various signaling elements could help inspire new therapeutic breakthroughs for the treatment of Hh-GLI-dependent cancers in the future. Lastly, we have presented an up-to-date summary of the latest findings concerning the use of Hh inhibitors in clinical developmental studies and discussed the challenges, perspectives, and possible directions regarding the use of SMO/GLI inhibitors in clinical settings[][].
This novel and efficient route for synthesis of Taladegib (LY-2940680) offers advantages such as eliminating Boc protection and deprotection, inexpensive starting materials, and high reaction yield, making it suitable for large-scale production.
Taladegib, a small molecule Hedgehog signalling pathway inhibitor, was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride, debenzylation, substitution with 1,4-dichlorophthalazine and Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid. The advantages of this synthesis route were the elimination of Boc protection and deprotection and the inexpensive starting materials. Furthermore, the debenzylation reaction was achieved with simplified operational procedure using ammonium formate as hydrogen source that provided high reaction yield. This synthetic procedure was suitable for large-scale production of the compound for biological evaluation and further study[][].

Advantages And Limitations For Lab Experiments

Taladegib offers significant advantages in enhancing the efficacy of treatments and inhibiting tumor cell proliferation. However, its use in laboratory experiments is limited by dose tolerability and potential poor tolerance when used in combination with other treatments.

Advantages

Enhanced Sensitivity in Treatment: Taladegib, when used in combination with other treatments like paclitaxel, can increase sensitivity in taxane-resistant cell lines. This suggests its potential in enhancing the efficacy of other treatments (Glasspool et al., 2017).
Inhibition of Tumor Cell Proliferation: Taladegib's ability to suppress the Hedgehog signaling pathway plays a significant role in inhibiting tumor cell proliferation, making it a valuable tool in cancer research (Definitions, 2020).
Efficient Synthesis: The synthesis process of Taladegib offers advantages like elimination of complex protection and deprotection steps, use of inexpensive starting materials, and high reaction yield. This makes it suitable for large-scale production and hence more accessible for laboratory use (Guo et al., 2017).

Limitations

Dose Limitation: While Taladegib has shown effectiveness, there are limitations regarding the tolerated dose. In a study, doses of 100 mg and 200 mg were well tolerated in patients with advanced solid tumors, but not the globally recommended dose of 400 mg. This implies a need for careful dose management in lab settings (Ueno et al., 2018).
Potential Poor Tolerance in Combination Therapies: In combination with other anticancer agents, Taladegib was poorly tolerated, leading to lowered dosing and disappointing clinical activity. This suggests limitations in its combined use with other treatments in experimental setups (Azaro et al., 2021).

Future Directions

The future research directions for Taladegib, a Hedgehog signaling pathway inhibitor, are primarily focused on its synthesis, biological mechanisms, and potential therapeutic applications, while avoiding specific details on drug use, dosage, and side effects.
Synthesis and Production:A novel and efficient route for the synthesis of Taladegib suitable for large-scale production has been developed, which is crucial for its biological evaluation and further study (Guo et al., 2017).
Biological Mechanisms:Taladegib controls early chondrocyte hypertrophy by inhibiting the smoothened/Gli1 pathway, providing insights into its mechanism of action and potential therapeutic uses (Luan, Tao, &  Su, 2020).
It may inhibit tumor cell proliferation by suppressing the Hedgehog (Hh) signaling pathway, important in cellular growth, differentiation, and repair, suggesting its role in oncology research (Definitions, 2020).
Therapeutic Applications and Studies:Taladegib in combination with other cancer treatments is being explored to determine its efficacy and safety in patients with advanced solid cancers, shedding light on its potential in combinatory therapies (Glasspool et al., 2017).
The tolerability of different doses of Taladegib in Japanese patients with advanced solid tumors has been investigated, contributing to the understanding of its pharmacokinetics and optimal dosing strategies (Ueno et al., 2018).

properties

IUPAC Name

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGQDXLNMELTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154986
Record name LY-2940680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taladegib

CAS RN

1258861-20-9
Record name Taladegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258861209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taladegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2940680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-methyl-N-[1-[4-(1-methyl-1H-pyrazol-5-yl)1-phthalazinyl]-4-piperidinyl]-2-(trifluoromethyl) benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALADEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY8BWX1LJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Treat a solution of N-methyl-1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-amine (2.8 g, 8.68 mmol) and triethylamine (3.36 mL, 26.1 mmol) in CH2Cl2 (30 mL) with 4-fluoro-2-(trifluoromethyl)benzoyl chloride (2.14 mL, 10.42 mmol). Stir for 3 h at ambient temperature. Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash silica gel chromatography (hexane:ethyl acetate:2 M NH3 in MeOH=20:5:1) to provide the free base as a yellow foam (3.83 g, 86%). ES/MS m/z 513.0 (M+1).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Citations

For This Compound
323
Citations
G Jin, A Sivaraman, K Lee - Archives of Pharmacal Research, 2017 - Springer
… Furthermore, the 4-fluoro-2-trifluoromethylphenyl moiety of taladegib forms extensive … ring of taladegib through π− π interaction. The 4-methylaminopiperidine ring of taladegib plays an …
Number of citations: 20 link.springer.com
A Azaro, C Massard, WD Tap, PA Cassier… - Investigational new …, 2021 - Springer
… not established in Part A (taladegib) due to toxicities. Patients … with different anticancer agents (taladegib, LY3023414, or … investigating crenigacestat combined with taladegib (Part A), …
Number of citations: 19 link.springer.com
H Ueno, S Kondo, S Yoshikawa, K Inoue… - Investigational new …, 2018 - Springer
… taladegib in Japanese patients with advanced solid tumors. Methods Patients received taladegib … The primary objective was the safety and tolerability of taladegib at doses up to the …
Number of citations: 18 link.springer.com
J Luan, H Tao, Y Su - American Journal of Translational Research, 2020 - ncbi.nlm.nih.gov
… However, in the severe OA chondrocytes, Taladegib lost the … Our results reveal Taladegib as a novel drug in controlling … Besides, we found that Taladegib only works in the previous …
Number of citations: 4 www.ncbi.nlm.nih.gov
JJ Luke, S Pendyala, A Di Francesco… - Annals of …, 2022 - annalsofoncology.org
Background ENV-101 is a Hh pathway inhibitor (Smo inhibitor) originally developed as a treatment for patients with advanced solid tumors. Clinical responses have been reported in …
Number of citations: 0 www.annalsofoncology.org
M Guo, KH Hong, Y Lv, Y Ding, C Li… - Journal of Chemical …, 2017 - journals.sagepub.com
Taladegib (LY-2940680), a small molecule Hedgehog signalling pathway inhibitor, was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(…
Number of citations: 4 journals.sagepub.com
RM Glasspool, SP Blagden, M Lockley, J Paul… - 2017 - ascopubs.org
… oral taladegib. Methods: Primary objective: determine the dose limiting toxicity (DLT) and maximum tolerated dose (MTD) of taladegib … the pharmacokinetics of taladegib and paclitaxel. …
Number of citations: 2 ascopubs.org
E Schaefer, F Braiteh, M Forster, D Talbot… - European Journal of …, 2016 - infona.pl
Phase 1b/2 trial of taladegib (LY2940680), a Hh/Smo inhibitor, in combination with carboplatin and etoposide followed by taladegib maintenance in extensive-stage small-cell …
Number of citations: 4 www.infona.pl
F Ghirga, M Mori, P Infante - Bioorganic & Medicinal Chemistry Letters, 2018 - Elsevier
… Notably, Taladegib has proven to overcome the D473H SMO drug-resistant mutation, and … Structure-based optimization of Taladegib has recently led to a series of structurally-modified …
Number of citations: 35 www.sciencedirect.com
A Azaro, C Massard, WD Tap, PA Cassier, J Merchan… - jnj-26481585inhibitor.com
… not established in Part A (taladegib) due to toxicities. Patients … with different anticancer agents (taladegib, LY3023414, or … investigating crenigacestat combined with taladegib (Part A), …
Number of citations: 0 jnj-26481585inhibitor.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.